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Compound Name: Cagliflozin Impurity 12

Cat. No.: B15126614

For Researchers, Scientists, and Drug Development Professionals

Introduction

Canagliflozin is an orally administered selective sodium-glucose co-transporter 2 (SGLT2)
inhibitor used for the treatment of type 2 diabetes mellitus.[1] During the synthesis and storage
of canagliflozin, various process-related and degradation impurities can arise. The identification
and characterization of these impurities are crucial for ensuring the safety and efficacy of the
drug product. This application note details the use of one-dimensional (1D) and two-
dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy for the unambiguous
structural elucidation of Canagliflozin Impurity 12.

Canagliflozin Impurity 12, identified as (2R,3R,4R,5S,6R)-2-(acetoxymethyl)-6-(3-((5-(4-
fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate
(CAS No. 1823966-94-4), is a potential impurity that requires thorough characterization.[2][3]
NMR spectroscopy is a powerful analytical technique that provides detailed information about
the molecular structure of organic compounds, making it an indispensable tool for impurity
profiling in pharmaceutical development.[4]

Experimental Workflow for Structural Elucidation
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The following diagram illustrates the systematic workflow employed for the isolation and

structural characterization of Canagliflozin Impurity 12.
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Caption: Workflow for the isolation and NMR-based structural elucidation of Canagliflozin
Impurity 12.

Predicted NMR Data for Canagliflozin Impurity 12

The following tables summarize the predicted quantitative *H and 3C NMR data for
Canagliflozin Impurity 12, based on its known chemical structure.

Table 1: Predicted *H NMR Data (500 MHz, CDCIs)

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
7.50 - 7.45 m 2H Ar-H (Fluorophenyl)
7.10-7.05 m 2H Ar-H (Fluorophenyl)
7.20-7.15 m 3H Ar-H (Methylphenyl)
6.95 d 1H Thiophene-H
6.75 d 1H Thiophene-H
5.20-4.90 m 4H Sugar Ring Protons
4.20 - 4.00 " 3H Sugar Ring & CH:2

Protons

4.15 S 2H Ar-CH2-Thiophene
2.30 S 3H Ar-CHs
2.10, 2.05, 2.00, 1.95 4xs 12H 4 x Acetyl-CHs

Table 2: Predicted *3C NMR Data (125 MHz, CDCls)
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Chemical Shift (6, ppm) DEPT-135

Assignment

170.5, 170.0, 169.5, 169.0

4 x C=0 (Acetyl)

163.0 (d, J=248 Hz)

C-F (Fluorophenyl)

Aromatic & Thiophene

142.0-125.0 Carbons

100.0 - 60.0 CH, CH: Sugar Ring Carbons
35.0 CH:z Ar-CH2-Thiophene
21.0, 20.8, 20.6, 20.5 CHs 4 x Acetyl-CHs

19.5 CHs Ar-CHs

Experimental Protocols
Sample Preparation

o Weigh approximately 5-10 mg of isolated Canagliflozin Impurity 12.

e Dissolve the sample in 0.6 mL of deuterated chloroform (CDCIs) or deuterated dimethyl

sulfoxide (DMSO-ds).

e Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

All NMR spectra are to be acquired on a 500 MHz spectrometer equipped with a cryoprobe.

4.2.1 *H NMR Spectroscopy

Pulse Program: zg30

Number of Scans: 16

Acquisition Time: 3.28 s

Relaxation Delay: 2.0 s
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e Spectral Width: 20 ppm

4.2.2 13C NMR Spectroscopy

Pulse Program: zgpg30

Number of Scans: 1024

Acquisition Time: 1.09 s

Relaxation Delay: 2.0 s

Spectral Width: 240 ppm

4.2.3 DEPT-135 Spectroscopy

Pulse Program: dept135

Number of Scans: 256

Relaxation Delay: 2.0 s

Spectral Width: 240 ppm

4.2.4 2D COSY (Correlation Spectroscopy)

e Pulse Program: cosygpqf

e Number of Scans: 2

e Increments: 256

» Relaxation Delay: 2.0 s

e Spectral Width: 12 ppm in both dimensions

4.2.5 2D HSQC (Heteronuclear Single Quantum Coherence)

e Pulse Program: hsgcedetgpsisp2.2

© 2025 BenchChem. All rights reserved. 5/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15126614?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

e Number of Scans: 4

e Increments: 256

o Relaxation Delay: 1.5 s

e Spectral Width (F2 - tH): 12 ppm

e Spectral Width (F1 - 13C): 180 ppm
4.2.6 2D HMBC (Heteronuclear Multiple Bond Correlation)
e Pulse Program: hmbcgpndqf

e Number of Scans: 8

e Increments: 256

e Relaxation Delay: 2.0 s

e Spectral Width (F2 - 1H): 12 ppm

e Spectral Width (F1 - 13C): 220 ppm

Data Analysis and Structural Elucidation

The structural elucidation of Canagliflozin Impurity 12 is achieved through a systematic analysis
of the acquired NMR data.
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Caption: Logical relationships in NMR data analysis for structural elucidation.

IH NMR: Provides information on the number and types of protons present in the molecule.
The integration of peaks corresponds to the relative number of protons.

e 13C and DEPT-135 NMR: Identifies the number of carbon atoms and distinguishes between
methyl (CHs), methylene (CHz), methine (CH), and quaternary carbons.

o COSY: Establishes proton-proton (*H-tH) coupling networks, revealing which protons are
adjacent to each other through 2-3 bonds.[5]

o HSQC: Correlates directly bonded proton and carbon atoms (1JCH), allowing for the
assignment of protons to their attached carbons.[4]

 HMBC: Shows correlations between protons and carbons that are separated by two or three
bonds (2JCH, 3JCH), which is crucial for connecting different molecular fragments and
establishing the overall carbon skeleton.[6]
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By integrating the information from all these experiments, the complete and unambiguous
structure of Canagliflozin Impurity 12 can be confirmed.

Conclusion

NMR spectroscopy, through a combination of 1D and 2D experiments, is a definitive technique
for the structural elucidation of pharmaceutical impurities. The detailed protocols and expected
data presented in this application note provide a robust framework for the characterization of
Canagliflozin Impurity 12. This approach ensures the accurate identification of impurities, which
is a critical component of drug quality control and regulatory compliance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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